Quinaprilat-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

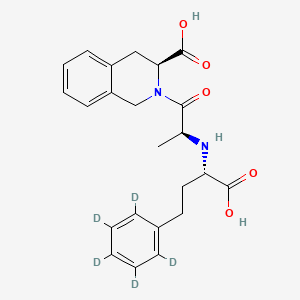

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1/i2D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLEGPOVLMJMN-KKQRNKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662183 | |

| Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279034-23-9 | |

| Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinaprilat-d5: Chemical Properties, Structure, and Analytical Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of Quinaprilat-d5, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. It details its role as an internal standard in analytical methodologies and describes its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Quinaprilat, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but distinguishable by its mass.

Quantitative Data Summary

| Property | Value |

| CAS Number | 1279034-23-9[1] |

| Molecular Formula | C₂₃H₂₁D₅N₂O₅ |

| Molecular Weight | 415.49 g/mol |

| Appearance | Crystalline Solid; White to off-white solid |

| Melting Point | 166 °C |

| Solubility | Soluble in Methanol and DMSO |

| Storage Temperature | 2-8°C (Refrigerator) or -20°C (Freezer) |

Chemical Structure

Systematic Name: (3S)-2-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid.

This compound is the active diacid metabolite of the prodrug Quinapril, characterized by a tetrahydroisoquinoline carboxylic acid moiety linked to an alanine derivative which, in turn, is bonded to a carboxylated propyl group with a deuterated phenyl side chain. The deuterium labeling does not interfere with its chemical behavior but provides a distinct mass signature for mass spectrometric detection.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Quinaprilat is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It exerts its therapeutic effects by competitively binding to and inhibiting ACE, the enzyme responsible for converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[2][3] This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and consequently, a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Quinaprilat increases bradykinin levels, which further contributes to its antihypertensive effect.

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by Quinaprilat.

Experimental Protocols: Use in Quantitative Analysis

This compound is primarily used as an internal standard in bioanalytical methods, particularly for the quantification of Quinapril and its active metabolite, Quinaprilat, in biological matrices like plasma and urine.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing high accuracy and precision.[4]

General Workflow for LC-MS/MS Analysis of Quinaprilat

The following workflow outlines a typical procedure for the quantification of Quinaprilat in human plasma using this compound as an internal standard.

Detailed Methodologies

While specific parameters vary between laboratories, a common approach for the LC-MS/MS analysis of Quinaprilat would involve the following:

-

Sample Preparation: A simple protein precipitation is often employed. An aliquot of plasma is treated with a mixture of acetonitrile and methanol (e.g., 8:2 v/v) containing a known concentration of this compound.[5] The sample is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis. Alternatively, Solid Phase Extraction (SPE) can be used for cleaner extracts.[6]

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column, such as a C8 or C18, is typically used for separation.[6]

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.5% formic acid in water) and an organic phase (e.g., acetonitrile) is common.[6]

-

Flow Rate: Maintained at a rate suitable for the column dimensions, often in the range of 0.2-0.5 mL/min.

-

Run Time: Methods are often optimized for high throughput, with run times as short as 2.8 to 6.3 minutes.[5][6]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive ion electrospray ionization (ESI+) is typically used.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Quinaprilat and this compound.

-

Quinaprilat Transition: m/z (mass-to-charge ratio) of the precursor ion to a specific product ion.

-

This compound Transition: m/z of the deuterated precursor ion to its corresponding product ion.

-

-

Quantification: The concentration of Quinaprilat in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

This technical guide provides a foundational understanding of this compound for professionals in drug development and research. Its well-defined chemical properties and its role as an internal standard make it an indispensable tool for accurate bioanalysis in both preclinical and clinical studies.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quinapril - Wikipedia [en.wikipedia.org]

- 4. texilajournal.com [texilajournal.com]

- 5. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Quinaprilat-d5: A Technical Guide to its Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical chemistry of Quinaprilat-d5, a deuterated internal standard of Quinaprilat. Quinaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, widely used in the management of hypertension and heart failure. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate bioanalytical quantification. This document outlines key quality attributes, detailed experimental protocols for purity determination, and the biological pathway of action for Quinaprilat.

Data Presentation: Certificate of Analysis Summary

The following tables summarize the typical specifications for a this compound reference standard, compiled from various supplier data sheets. These values are representative and may vary between different lots and suppliers.

Table 1: General Properties of this compound

| Property | Specification |

| Chemical Name | (3S)-2-[(2S)-2-[[(1S)-1-Carboxy-(3-phenyl-d5)propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid |

| CAS Number | 1279034-23-9 |

| Molecular Formula | C₂₃H₂₁D₅N₂O₅ |

| Molecular Weight | 415.49 g/mol |

| Appearance | Crystalline Solid |

| Solubility | Soluble in Methanol |

Table 2: Purity and Physical Characteristics of this compound

| Test | Specification |

| Purity (by HPLC) | >98% |

| Deuterated Forms (d₁-d₅) | ≥99% |

| Melting Point | 166-168°C |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound reference standard

-

This compound sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile and Water, with 0.1% TFA added to both solvents. A typical gradient might start at 10% Acetonitrile and increase to 90% over 20 minutes.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 215 nm

-

Column Temperature: 30°C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

-

Mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an electrospray ionization (ESI) source. This can be coupled with an HPLC system (LC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion or Injection: Introduce the sample into the mass spectrometer either by direct infusion or via an LC system.

-

Ionization: Use ESI in positive ion mode to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight of this compound (415.49 g/mol ).

-

Data Analysis: Confirm the presence of the [M+H]⁺ ion at m/z 416.5. High-resolution mass spectrometry can be used to confirm the elemental composition.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

-

This compound sample.

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY and HSQC can be performed for more detailed structural assignment.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum to confirm the structure. The absence of signals in the phenyl region of the ¹H NMR spectrum will confirm the deuterium labeling. The ¹³C NMR will show the carbon skeleton.

Mandatory Visualizations

Signaling Pathway of Quinaprilat

Quinapril is a prodrug that is hydrolyzed in the body to its active metabolite, Quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[1] By inhibiting ACE, Quinaprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the breakdown of bradykinin, a vasodilator. Inhibition of ACE by Quinaprilat leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect.[1]

Caption: Mechanism of action of Quinaprilat via inhibition of ACE.

Experimental Workflow for Purity Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound reference standard, from sample reception to final purity assessment.

Caption: Workflow for the analytical testing of this compound.

References

Navigating the Kinetic Isotope Effect: A Technical Guide to the Pharmacokinetics and Metabolism of Deuterated Quinaprilat

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known pharmacokinetics and metabolism of quinaprilat and explores the potential impact of deuteration. As of the writing of this guide, specific studies on the pharmacokinetics and metabolism of deuterated quinaprilat are not publicly available. Therefore, the discussion regarding the deuterated form is based on established principles of the kinetic isotope effect and data from other deuterated compounds.

Introduction: The Potential of Deuteration in ACE Inhibition

Quinapril, a prodrug, is rapidly converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3][4][5] Quinaprilat's therapeutic efficacy in managing hypertension and heart failure is well-established.[4][5] In the continuous quest to optimize drug efficacy and safety, the strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a promising strategy in drug development.[6][7][8][9][10] This substitution can significantly alter a drug's metabolic profile, primarily by slowing down metabolic reactions involving the cleavage of carbon-hydrogen bonds—a phenomenon known as the kinetic isotope effect.[8][9]

This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of quinaprilat. It further delves into a theoretical exploration of how deuteration could modulate these properties, offering a forward-looking perspective for researchers and drug development professionals.

Pharmacokinetics of Non-Deuterated Quinapril and Quinaprilat

The pharmacokinetic profile of quinapril and its active metabolite, quinaprilat, has been extensively studied. Quinapril is readily absorbed and rapidly hydrolyzed to quinaprilat.[11] The following tables summarize the key pharmacokinetic parameters for both compounds.

Table 1: Pharmacokinetic Parameters of Quinapril (Non-Deuterated)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [11] |

| Plasma Protein Binding | ~97% | [12] |

| Apparent Elimination Half-life (t1/2) | ~0.8 hours | [11] |

| Apparent Plasma Clearance | ~1,850 mL/min | [11] |

Table 2: Pharmacokinetic Parameters of Quinaprilat (Non-Deuterated)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [11] |

| Plasma Protein Binding | ~97% | [12] |

| Apparent Elimination Half-life (t1/2) | ~1.9 hours | [11] |

| Terminal Half-life | ~25 hours (due to slow dissociation from ACE) | |

| Apparent Plasma Clearance | ~220 mL/min | [11] |

| Renal Clearance | Decreases with renal insufficiency | [13] |

Metabolism of Quinapril

Quinapril is a prodrug that undergoes extensive first-pass metabolism to its active form, quinaprilat.[2] This conversion is primarily mediated by esterases in the liver.[2] Besides the activation to quinaprilat, quinapril is also metabolized to other minor, inactive metabolites.[11]

The primary metabolic pathway involves the de-esterification of quinapril.[2] Two diketopiperazine metabolites of quinapril have also been identified in plasma and urine, each accounting for approximately 6% of an administered dose.[11]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Quinaprilat exerts its therapeutic effect by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[2] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] By inhibiting ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[2]

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of quinaprilat.

The Potential Impact of Deuteration on Quinaprilat's Pharmacokinetics and Metabolism: A Theoretical Framework

While specific data for deuterated quinaprilat is unavailable, the principles of the kinetic isotope effect allow for a predictive analysis of how deuteration might alter its pharmacokinetic and metabolic profile.[8][9]

Slower Rate of Metabolism

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] Consequently, metabolic reactions that involve the cleavage of a C-H bond at a deuterated position will proceed at a slower rate.[9] If the metabolism of quinaprilat to its inactive metabolites involves such a step, deuteration at the metabolically active sites could lead to:

-

Reduced Metabolic Clearance: A slower rate of metabolism would decrease the overall clearance of quinaprilat from the body.

-

Prolonged Half-Life: Reduced clearance would result in a longer elimination half-life.[10]

-

Increased Systemic Exposure (AUC): A longer half-life and reduced clearance would lead to a greater overall exposure to the active drug.[10]

Potential for Metabolic Switching

Deuteration at a primary site of metabolism can sometimes lead to "metabolic switching," where the metabolic burden shifts to alternative, non-deuterated sites on the molecule.[14] This could potentially lead to the formation of different metabolites, which would require thorough characterization to ensure they are not pharmacologically active or toxic.

Impact on Prodrug Activation

The conversion of the prodrug quinapril to the active quinaprilat is an ester hydrolysis reaction.[2] While this reaction does not directly involve the cleavage of a C-H bond, deuteration at positions adjacent to the ester group could potentially have a minor secondary isotope effect on the rate of hydrolysis, although this is generally less pronounced than primary isotope effects.

References

- 1. The Clinical Pharmacokinetics of Quinapril | Semantic Scholar [semanticscholar.org]

- 2. SMPDB [smpdb.ca]

- 3. The pharmacokinetics and pharmacodynamics of quinapril and quinaprilat in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 11. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The pharmacokinetics of quinapril and its active metabolite, quinaprilat, in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Quinaprilat-d5 Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Quinaprilat-d5 powder. This compound, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Understanding its stability is critical for ensuring the accuracy and reliability of analytical data. This document synthesizes available data on the degradation pathways, influencing factors, and analytical methodologies pertinent to the stability of Quinaprilat and its deuterated form.

Physicochemical Properties and Recommended Storage

This compound is a crystalline solid.[1] While specific long-term stability data for the deuterated form is not extensively published, information from suppliers and data on the non-deuterated form provide a strong basis for storage recommendations.

Table 1: Recommended Storage Conditions for this compound Powder

| Condition | Temperature | Duration | Source |

| Long-term | -20°C | Up to 3 years | [2] |

| Short-term | 4°C | Up to 2 years | [2] |

| Alternative Short-term | 2-8°C (Refrigerator) | Not specified | |

| Shipping | Ambient/Room Temperature | Not specified for storage | [1] |

Note: These recommendations are based on supplier data sheets. It is crucial to consult the certificate of analysis for specific lot information.

Degradation Pathways and Influencing Factors

Forced degradation studies on Quinapril, the prodrug of Quinaprilat, provide significant insight into the stability of this compound, as Quinaprilat is a primary degradation product and shares structural similarities. The principal degradation pathways are hydrolysis and intramolecular cyclization.

Key Factors Influencing Stability:

-

pH: Quinaprilat is most stable in a narrow pH range of approximately 5.5-6.5. Both acidic and, more significantly, basic conditions can accelerate degradation.

-

Humidity: The presence of moisture is a critical factor in the degradation of solid-state Quinapril and, by extension, this compound. Hydrolytic reactions are a common degradation process.[2]

-

Temperature: Elevated temperatures accelerate the degradation process.[2]

-

Excipients: In formulated products, basic excipients such as magnesium stearate can significantly increase the rate of degradation, whereas acidic excipients have a lesser impact.[3][4]

Primary Degradation Products:

The main degradation products identified in studies of Quinapril and Quinaprilat include:

-

Diketopiperazine (DKP) derivative: Formed through intramolecular cyclization. This is a major degradation product, particularly in the presence of moisture.

-

Ester hydrolysis products: Relevant for the prodrug Quinapril, leading to the formation of Quinaprilat.

Below is a diagram illustrating the primary degradation pathways of Quinapril, which are analogous for Quinaprilat.

Caption: Simplified degradation pathways of Quinapril leading to Quinaprilat and a Diketopiperazine derivative.

Experimental Protocols for Stability Assessment

Stability-indicating analytical methods are essential for accurately determining the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common techniques.

Table 2: Example of a Stability-Indicating UPLC Method

| Parameter | Condition |

| Column | BEH C18 |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Hydrogencarbonate buffer (pH 8.2) (65:35, v/v) |

| Flow Rate | 0.4 mL/min |

| Detection | Diode Array Detector (DAD) and/or Mass Spectrometry (MS/MS) |

| Source: Adapted from a study on Quinapril degradation. |

Forced Degradation Study Protocol (General Workflow):

Forced degradation studies are performed to identify potential degradation products and pathways. A typical workflow is as follows:

-

Stress Conditions: Expose the this compound powder to various stress conditions as per ICH guidelines (e.g., acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress).

-

Sample Preparation: Dissolve the stressed and unstressed samples in a suitable solvent, such as methanol.

-

Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

-

Peak Identification and Quantification: Identify and quantify the parent compound and any degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

Caption: General workflow for conducting a forced degradation study of this compound.

Summary and Recommendations

The stability of this compound powder is primarily influenced by temperature and humidity. To ensure its integrity for use as an analytical standard, the following recommendations should be followed:

-

Long-term Storage: Store the powder at -20°C in a tightly sealed container to minimize exposure to moisture.[2]

-

Short-term Storage: For frequent use, storage at 2-8°C is acceptable.

-

Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

-

Solution Stability: Once dissolved, the stability of this compound in solution will be pH-dependent. For short-term storage of solutions, refrigeration is recommended.

By adhering to these storage and handling guidelines, researchers can ensure the stability of this compound powder and the integrity of their experimental results. Further in-house stability studies are recommended for specific applications and formulations.

References

Solubility Profile of Quinaprilat-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Quinaprilat-d5, the deuterated active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril. Understanding the solubility of this compound in various organic solvents is critical for a range of research and development activities, including analytical method development, formulation studies, and in vitro assay design. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and provides a visual representation of a typical solubility determination workflow.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For this compound, publicly available quantitative data is limited. The following table summarizes the known solubility information for this compound and its non-deuterated counterpart, Quinaprilat, in common organic solvents. The data for Quinaprilat is included as a close structural analog and can serve as a valuable reference point.

| Compound | Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | 4.15 | 10[1] |

| This compound | Methanol | Soluble | Not Quantified | Not Quantified |

| Quinaprilat | Dimethyl Sulfoxide (DMSO) | ≥23 mg/mL | ≥23 | ≥56 |

| Quinaprilat | Methanol | Slightly soluble | Not Quantified | Not Quantified |

Note on Other Organic Solvents:

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the thermodynamic solubility assay, often conducted using the shake-flask method. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. Below is a detailed protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid powder)

-

High-purity organic solvents (e.g., DMSO, Methanol, Ethanol, Acetone, Acetonitrile)

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a high concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved. A general starting point is to add 1-2 mg of the compound to 1 mL of the solvent.

-

Record the exact weight of the compound added.

-

Add a precise volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The time required for equilibration should ideally be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

-

For further clarification, filter the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic particles that could interfere with the analysis.

-

-

Analysis:

-

Dilute the clarified saturated solution with the same organic solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC method. The HPLC method should be capable of accurately quantifying this compound in the presence of the solvent.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting concentration is the thermodynamic solubility of this compound in the specific organic solvent at the tested temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Thermodynamic Solubility Determination Workflow.

References

A Technical Guide to Quinaprilat-d5: Commercial Availability and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Quinaprilat-d5, a deuterated internal standard essential for the accurate quantification of the active pharmaceutical ingredient, Quinaprilat. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence trials, and other analytical applications requiring precise measurement of Quinaprilat.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following table summarizes the key quantitative data from a selection of these suppliers for easy comparison. Please note that availability and pricing are subject to change, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Biosynth | EBC03423 | 1279034-23-9 | C₂₃H₂₁D₅N₂O₅ | 415.5 | Not specified | Not specified |

| Santa Cruz Biotechnology | sc-217578 | 1279034-23-9 | C₂₃H₂₁D₅N₂O₅ | 415.49 | Not specified | Not specified |

| MedchemExpress | HY-127026S | 1279034-23-9 | C₂₃H₂₁D₅N₂O₅ | 415.49 | Not specified | Powder: -20°C (3 years), 4°C (2 years) |

| Cayman Chemical | 30735 | 1279029-79-6 | C₂₅H₂₅D₅N₂O₅ | 443.6 | ≥98% | -20°C |

| Cleanchem | CL-QNP-19 | 1279034-23-9 | C₂₃H₂₁D₅N₂O₅ | 415.5 | Not specified | Custom synthesis |

| MyBioSource | MBS6087751 | 1279034-23-9 | C₂₃H₂₁D₅N₂O₅ | 415.49 | Not specified | Room Temperature |

| United States Biological | Q1055-75.1 | 1279034-23-9 | C₂₃H₂₁D₅N₂O₅ | 415.49 | Highly Purified | Room Temperature |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Quinaprilat, the active metabolite of the prodrug Quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular homeostasis. By inhibiting ACE, Quinaprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of Bradykinin, a vasodilator. Therefore, ACE inhibition by Quinaprilat also leads to increased levels of Bradykinin, further contributing to its antihypertensive effect.

Caption: The role of Quinaprilat in the RAAS and Bradykinin pathways.

Experimental Protocol: Quantification of Quinaprilat using LC-MS/MS with this compound Internal Standard

The following protocol outlines a general procedure for the determination of Quinaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is based on methodologies described in the scientific literature and should be optimized and validated for specific laboratory conditions.[1][2]

1. Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Quinaprilat and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Quinaprilat by serially diluting the stock solution with a mixture of methanol and water.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Curve and QC Samples: Spike blank human plasma with the Quinaprilat working standard solutions to create a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly employed. The specific gradient program should be optimized to achieve good separation of Quinaprilat and this compound from endogenous plasma components.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Quinaprilat and this compound. These transitions should be determined and optimized using the individual standard solutions. For example:

-

Quinaprilat: m/z 385.2 → 242.1

-

This compound: m/z 390.2 → 247.1

-

-

Optimization: Optimize the declustering potential (DP), collision energy (CE), and other MS parameters to maximize the signal intensity for each transition.

-

4. Data Analysis

-

Integrate the peak areas of the MRM transitions for both Quinaprilat and this compound.

-

Calculate the peak area ratio of Quinaprilat to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Quinaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A typical workflow for Quinaprilat quantification.

References

- 1. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS Number 1279034-23-9 (Quinaprilat-d5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical applications of CAS number 1279034-23-9, chemically known as Quinaprilat-d5. This compound is the deuterium-labeled form of Quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. This document details its primary application as an internal standard in pharmacokinetic and bioequivalence studies. Furthermore, it elucidates the mechanism of action of Quinaprilat within the Renin-Angiotensin-Aldosterone System (RAAS), supported by quantitative data and detailed experimental protocols. Visual diagrams of key pathways and workflows are provided to facilitate a deeper understanding.

Chemical Properties and Identification

This compound is a stable, isotopically labeled analog of Quinaprilat. The introduction of five deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Quinaprilat in biological matrices.

| Property | Value |

| CAS Number | 1279034-23-9 |

| Chemical Name | (3S)-2-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Molecular Formula | C₂₃H₂₁D₅N₂O₅ |

| Molecular Weight | Approximately 415.5 g/mol |

| Appearance | White to off-white solid |

Biological Activity and Mechanism of Action

This compound itself is not intended for therapeutic use but serves as a tool to study its non-deuterated, pharmacologically active counterpart, Quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular function.[4][5]

By inhibiting ACE, Quinaprilat prevents the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] This leads to vasodilation and a subsequent reduction in blood pressure. Additionally, the inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the vasodilatory effect.[1]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Quinaprilat

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat on ACE.

Pharmacokinetics of Quinaprilat

Quinaprilat is the active metabolite of the prodrug Quinapril and is primarily eliminated by the kidneys.[6] Its pharmacokinetic profile is crucial for determining appropriate dosing regimens. Renal impairment significantly affects the elimination of Quinaprilat, necessitating dose adjustments.[6]

| Pharmacokinetic Parameter | Value | Conditions |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Following oral administration of Quinapril[7] |

| Elimination Half-life | ~2 hours | In subjects with normal renal function[8] |

| Plasma Protein Binding | 97% | [6] |

| Primary Route of Elimination | Renal | [6] |

Experimental Protocols: Quantification of Quinaprilat using this compound

This compound is widely used as an internal standard for the accurate quantification of Quinapril and Quinaprilat in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of Quinaprilat from plasma samples.[7][9]

Caption: A typical workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Method

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions (Illustrative Example)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation of Quinaprilat from matrix components |

| Injection Volume | 5 - 10 µL |

Mass Spectrometric Conditions (Illustrative Example)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Quinaprilat: m/z [parent ion] → m/z [fragment ion] |

| This compound: m/z [parent ion+5] → m/z [fragment ion] | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification.[10]

Applications in Drug Development

The precise quantification of Quinaprilat in biological fluids is essential in various stages of drug development:

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Quinapril.

-

Bioequivalence Studies: To compare the bioavailability of a generic formulation of Quinapril to the reference listed drug.

-

Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on the pharmacokinetics of Quinaprilat.

-

Therapeutic Drug Monitoring: In specific patient populations to ensure optimal drug exposure.

Conclusion

CAS number 1279034-23-9, or this compound, is an indispensable tool for researchers and drug development professionals working with the ACE inhibitor Quinapril. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data necessary for regulatory submissions and for advancing our understanding of the clinical pharmacology of Quinapril. A thorough comprehension of its properties and the mechanism of action of its non-deuterated analog is fundamental for its effective application in pharmaceutical research and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. quinapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Quinaprilat-d5 in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a robust and sensitive LC-MS/MS method for the quantitative analysis of quinaprilat in plasma samples, utilizing its deuterated internal standard, quinaprilat-d5.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, quinaprilat. Accurate measurement of quinaprilat concentrations in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and method validation.

Materials and Reagents

-

Quinaprilat and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) or protein precipitation plates.

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

Sample Preparation

Two common and effective methods for extracting quinaprilat from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).

2.3.1. Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward sample clean-up method.[2][3][4]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (or an 8:2 v/v mixture of acetonitrile:methanol) to precipitate the plasma proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Vortex to mix and inject into the LC-MS/MS system.

2.3.2. Solid-Phase Extraction (SPE) Protocol

SPE provides a cleaner extract compared to PPT, which can be beneficial for minimizing matrix effects.[5]

-

To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Pre-treat the plasma sample by adding 200 µL of 4% phosphoric acid in water and vortex.

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |

| Quinaprilat | 411.2 | 234.1 | 0.1 |

| 91.1 | 0.1 | ||

| This compound | 416.2 | 239.1 | 0.1 |

| 91.1 | 0.1 |

Note: The exact m/z values for the precursor and product ions of this compound should be confirmed by direct infusion of the standard solution. The proposed transitions are based on the known fragmentation of similar deuterated compounds and the structure of quinaprilat.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Analyzed by comparing blank plasma with spiked LLOQ samples. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |

| Accuracy & Precision | The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at four QC levels (LLOQ, LQC, MQC, HQC). | Intra- and inter-day accuracy within 85-115% of the nominal value (80-120% for LLOQ). Intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). |

| Recovery | The extraction efficiency of the analytical method. Determined by comparing the analyte response from extracted samples to that of unextracted standards. | Consistent and reproducible recovery across the concentration range is desired. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to that in a neat solution. | The coefficient of variation of the matrix factor across different lots of plasma should be ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative stability). | Analyte concentration should be within ±15% of the nominal concentration. |

Visualizations

The following diagrams illustrate the key workflows described in this application note.

Caption: Overview of the two primary sample preparation workflows.

Caption: The analytical workflow from sample injection to data analysis.

Conclusion

This application note provides a detailed framework for the development and validation of a reliable and sensitive LC-MS/MS method for the quantification of quinaprilat in plasma using its deuterated internal standard, this compound. The described protocols for sample preparation and LC-MS/MS analysis, along with the comprehensive validation plan, will enable researchers to generate high-quality data for a variety of clinical and research applications. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in regulated bioanalysis.

References

- 1. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of quinapril and its active metabolite quinaprilat in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quinaprilat Analysis Using Quinaprilat-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of quinaprilat for quantitative analysis, utilizing its stable isotope-labeled internal standard, quinaprilat-d5. The following methods are described: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly metabolized in the body to its active diacid metabolite, quinaprilat. Accurate and reliable quantification of quinaprilat in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis as it corrects for variability in sample preparation and matrix effects, thus ensuring the highest accuracy and precision.

These application notes provide detailed protocols for the extraction of quinaprilat from biological samples using three common and effective sample preparation techniques. The choice of method will depend on the specific requirements of the assay, including the desired level of sample cleanup, sensitivity, and throughput.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on quinaprilat analysis. This allows for a direct comparison of the performance of different sample preparation techniques.

| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Reference(s) |

| Matrix | Human Plasma, Urine | Human Plasma | [1],[2],,[3],[4] |

| Extraction Recovery (Quinaprilat) | >80% | Not explicitly stated, but method showed good precision and accuracy | [1],[2] |

| Lower Limit of Quantification (LLOQ) | 10 - 20 ng/mL | 10 ng/mL | [3],[4],[1] |

| Linear Range | 20 - 1000 ng/mL | 10 - 2000 ng/mL | [1],[3],[4] |

| Intra-day Precision (%CV) | <15% | <15% | [3],[4] |

| Inter-day Precision (%CV) | <15% | <15% | [3],[4] |

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for sample cleanup and concentration of analytes from complex biological matrices. It results in a cleaner extract compared to protein precipitation, which can minimize matrix effects in LC-MS/MS analysis.

Materials:

-

SPE Cartridges (e.g., C8 or C18, 1 mL)

-

Biological sample (plasma or urine)

-

This compound internal standard spiking solution

-

Methanol

-

Deionized water

-

Phosphoric acid

-

Acetonitrile

-

SPE vacuum manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Protocol for Plasma Samples:

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 500 µL of plasma, add an appropriate volume of this compound internal standard solution.

-

Vortex for 30 seconds.

-

Add 500 µL of 0.1 M phosphoric acid and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated sample supernatant onto the conditioned SPE cartridges.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridges with 1 mL of deionized water.

-

Follow with a wash using 1 mL of a mixture of phosphoric acid and methanol (e.g., 4:1, v/v).[5]

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol for Urine Samples:

-

Sample Pre-treatment:

-

Thaw urine samples at room temperature and vortex.

-

To 1 mL of urine, add the this compound internal standard.

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the urine sample onto the conditioned cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

-

Elution:

-

Elute quinaprilat and this compound with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

-

References

- 1. Simultaneous determination of quinapril and its active metabolite quinaprilat in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite quinaprilat in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Quinaprilat in Human Urine by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Quinaprilat. The quantitative determination of Quinaprilat in urine is crucial for pharmacokinetic and bioavailability studies. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Quinaprilat in human urine, utilizing its stable isotope-labeled analog, Quinaprilat-d5, as the internal standard (IS) to ensure high accuracy and precision.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of Quinaprilat and this compound from human urine using solid-phase extraction, a technique that effectively removes matrix interferences.

-

Materials:

-

Human urine samples

-

Quinaprilat and this compound reference standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

SPE cartridges (e.g., C8)

-

-

Procedure:

-

Sample Pre-treatment: Thaw frozen urine samples at room temperature. Vortex mix for 15 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Spiking: To 1.0 mL of the urine supernatant, add 50 µL of the working internal standard solution (this compound).

-

SPE Cartridge Conditioning: Condition a C8 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar impurities.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 0.5% formic acid in 25:75 v/v acetonitrile:water). Vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC)

This section details the chromatographic conditions for the separation of Quinaprilat and its internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

LC Conditions:

-

Column: A C8 or C18 analytical column (e.g., Hypurity C8, 100 mm x 2.1 mm, 5 µm) is suitable.

-

Mobile Phase: An isocratic mobile phase consisting of 0.5% (v/v) formic acid in acetonitrile and water (25:75, v/v) can be used.

-

Flow Rate: A typical flow rate is 0.2 - 0.4 mL/min.

-

Injection Volume: 2 - 10 µL.

-

Column Temperature: 30 - 40°C.

-

Run Time: A short run time of approximately 3-6 minutes is achievable.

-

3. Mass Spectrometry (MS)

This section describes the mass spectrometric conditions for the detection and quantification of Quinaprilat and this compound.

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for Quinaprilat and this compound should be optimized. Representative transitions are provided in the table below.

-

Gas Temperatures and Flow Rates: These parameters (e.g., nebulizer gas, curtain gas, collision gas) should be optimized for the specific instrument used.

-

Ion Spray Voltage: Typically in the range of 4000-5500 V.

-

Data Presentation

The following tables summarize the key quantitative parameters for the analysis of Quinaprilat. While the specific values may vary between laboratories and instrumentation, these represent typical performance characteristics of the method.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Quinaprilat | 397.2 | 208.1 | 200 |

| This compound | 402.2 | 213.1 | 200 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery | > 85% |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantitative analysis of Quinaprilat in urine.

Caption: Figure 1: Workflow from urine sample collection to final data reporting.

Solid-Phase Extraction of Quinapril and its Metabolite Quinaprilat-d5: An Application Note and Protocol

This document provides a detailed methodology for the solid-phase extraction (SPE) of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, and its deuterated internal standard, Quinaprilat-d5, from biological matrices such as plasma and urine. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of these compounds.

Introduction

Quinapril is a prodrug that is rapidly metabolized in the body to its active diacid metabolite, Quinaprilat. Accurate quantification of both Quinapril and Quinaprilat is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and clean extracts, making it ideal for sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note details an SPE method utilizing C8 or C18 cartridges for the efficient extraction of Quinapril and this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described SPE method based on available literature.

| Analyte | Matrix | SPE Sorbent | Recovery Rate | Limit of Quantification (LOQ) | Analytical Method |

| Quinapril | Plasma | C18 | > 90%[1] | 10 ng/mL[1] | HPLC-UV[1] |

| Quinaprilat | Plasma | C18 | > 80%[1] | 20 ng/mL[1] | HPLC-UV[1] |

| Quinapril | Urine | C8 | > 80%[2][3] | 60 ng/mL[2][3] | HPLC-Photometric Detection[2][3] |

| Quinaprilat | Urine | C8 | > 80%[2][3] | 50 ng/mL[2][3] | HPLC-Photometric Detection[2][3] |

| Quinapril | Plasma | - | 85.8%[4] | 5.010 ng/mL[4] | UPLC-MS/MS[4] |

| Quinaprilat | Plasma | - | 62.6%[4] | 10.012 ng/mL[4] | UPLC-MS/MS[4] |

Experimental Protocol

This protocol outlines a general procedure for the solid-phase extraction of Quinapril and this compound. Optimization may be required based on the specific sample matrix and analytical instrumentation.

Materials and Reagents

-

SPE Cartridges: C8 or C18 (e.g., Bond-Elut)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

-

Internal Standard (IS) working solution: this compound in an appropriate solvent.

-

Biological matrix (plasma or urine)

-

Centrifuge

-

SPE Vacuum Manifold

Sample Pretreatment

-

Thaw frozen plasma or urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

For plasma samples, perform protein precipitation by adding acetonitrile (e.g., in a 1:2 plasma to acetonitrile ratio). Vortex and then centrifuge to pellet the precipitated proteins. Use the supernatant for the SPE procedure.

-

For urine samples, centrifugation to remove particulate matter may be sufficient.

-

Spike the pretreated sample with the this compound internal standard solution.

Solid-Phase Extraction Procedure

The following steps outline the SPE procedure using a vacuum manifold.

-

Conditioning: Condition the C8 or C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Ensure the sorbent bed does not dry out between steps.

-

Loading: Load the pretreated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge to remove interfering substances.

-

For C8 cartridges, a wash with a mixture of phosphoric acid and methanol (e.g., 4:1 v/v) can be effective.[3]

-

For C18 cartridges, a wash with water followed by a weak organic solvent solution (e.g., 5% methanol in water) is typically used.

-

-

Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any remaining aqueous solvent.

-

Elution: Elute the analytes of interest from the cartridge using an appropriate elution solvent.

-

A common elution solvent for both C8 and C18 cartridges is a mixture of an organic solvent and an acid, such as acetonitrile or methanol with a small percentage of formic acid. A mixture of chloroform and isopropanol has also been reported.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.

Analytical Method: LC-MS/MS

Following SPE, the extracted samples are ready for analysis by LC-MS/MS. A reversed-phase C8 or C18 column is typically used for chromatographic separation. The mobile phase often consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Workflow

The following diagram illustrates the solid-phase extraction workflow for Quinapril and this compound.

Caption: SPE workflow for Quinapril and this compound.

References

- 1. Simultaneous determination of quinapril and its active metabolite quinaprilat in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite quinaprilat in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Quinaprilat-d5 in Human Plasma using UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Quinaprilat-d5 in human plasma. Quinaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril. The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices by correcting for matrix effects and variations in sample processing[1][2]. This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid UPLC separation and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic and drug metabolism studies.

Introduction